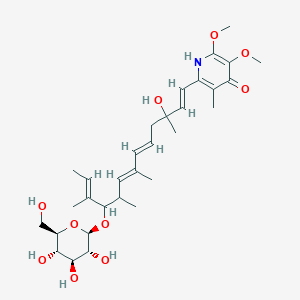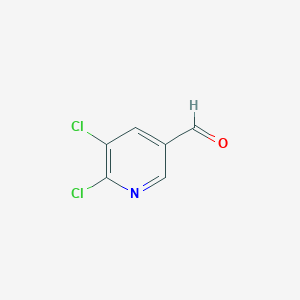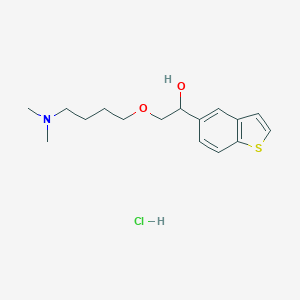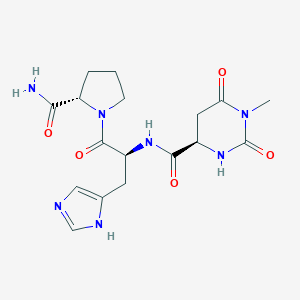
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate, commonly known as Pro-His, is a dipeptide molecule with potential applications in various scientific research fields. It is synthesized through a chemical process and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Pro-His is not fully understood, but it is believed to work by activating certain signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Pro-His has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Pro-His has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal studies. Pro-His has been shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
Pro-His has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Pro-His is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling Pro-His in lab experiments.
Orientations Futures
There are several potential future directions for research on Pro-His. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His could also be studied for its potential use in improving mitochondrial function and treating mitochondrial disorders. Additionally, further research could be done to better understand the mechanism of action of Pro-His and its effects on cellular signaling pathways.
Méthodes De Synthèse
Pro-His is synthesized through a chemical process involving the reaction of L-histidine and L-proline. The reaction is catalyzed by the enzyme prolyl-tRNA synthetase, which adds the proline amino acid to the tRNA molecule. The resulting molecule is then coupled with L-histidine to form Pro-His. This process is commonly used in the synthesis of dipeptide molecules and is relatively simple and efficient.
Applications De Recherche Scientifique
Pro-His has potential applications in various scientific research fields, including biochemistry, pharmacology, and physiology. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His has also been studied for its antioxidant and anti-inflammatory properties.
Propriétés
Numéro CAS |
128111-67-1 |
|---|---|
Nom du produit |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate |
Formule moléculaire |
C17H23N7O5 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11+,12+/m1/s1 |
Clé InChI |
LQZAIAZUDWIVPM-WOPDTQHZSA-N |
SMILES isomérique |
CN1C(=O)C[C@@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
SMILES canonique |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Autres numéros CAS |
128111-67-1 |
Synonymes |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl )-L-histidyl-, (R)-, hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



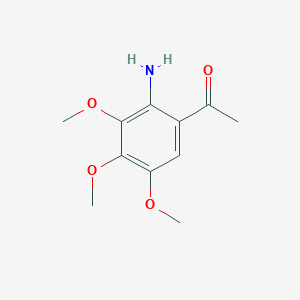
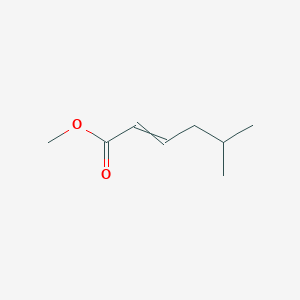
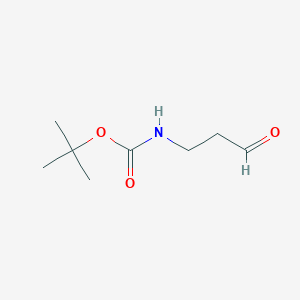
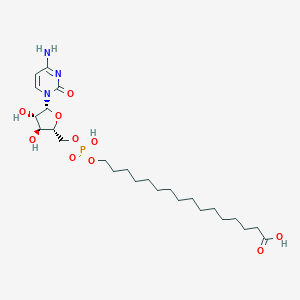
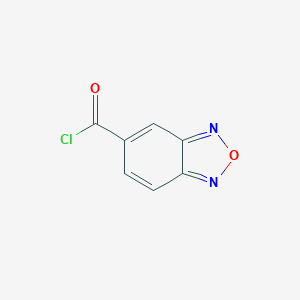
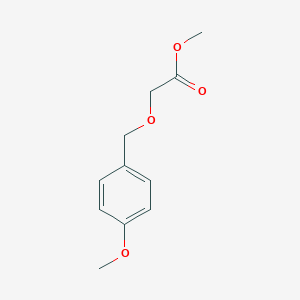
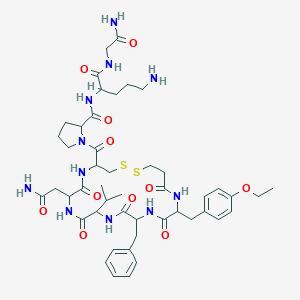
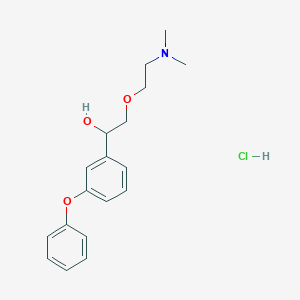
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
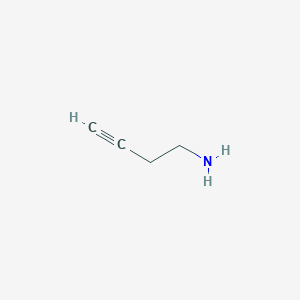
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
